(6-(Difluoromethoxy)pyridin-3-yl)boronic acid
CAS No.: 1354290-88-2
Cat. No.: VC4267744
Molecular Formula: C6H6BF2NO3
Molecular Weight: 188.92
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354290-88-2 |
---|---|
Molecular Formula | C6H6BF2NO3 |
Molecular Weight | 188.92 |
IUPAC Name | [6-(difluoromethoxy)pyridin-3-yl]boronic acid |
Standard InChI | InChI=1S/C6H6BF2NO3/c8-6(9)13-5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H |
Standard InChI Key | KTIBVMWENNLYNX-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(C=C1)OC(F)F)(O)O |
Introduction
Chemical Identity and Structural Features
The structural uniqueness of (6-(difluoromethoxy)pyridin-3-yl)boronic acid lies in its pyridine ring, which provides a rigid aromatic framework. The difluoromethoxy group (-OCF₂H) at the 6-position introduces both electron-withdrawing and lipophilic characteristics, while the boronic acid moiety (-B(OH)₂) at the 3-position enables selective cross-coupling reactions.
Property | Value | Source |
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CAS Number | 1354290-88-2 | |
Molecular Formula | C₆H₆BF₂NO₃ | |
Molecular Weight | 199.93 g/mol | |
Appearance | White crystalline powder | |
Purity | ≥95% | |
Storage Conditions | Room temperature |
Spectroscopic Characteristics
While direct spectroscopic data (e.g., NMR, IR) for this compound are absent in the provided sources, inferences can be drawn from related boronic acids:
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¹H NMR: The pyridine protons typically resonate between δ 7.5–9.0 ppm, with deshielding effects from the electron-withdrawing -OCF₂H group. The -B(OH)₂ protons appear as broad singlets near δ 6.0–7.0 ppm .
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¹⁹F NMR: The difluoromethoxy group shows a characteristic triplet near δ -80 ppm due to coupling with adjacent fluorine atoms .
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IR: Stretching vibrations for B-O (∼1340 cm⁻¹) and O-CF₂ (∼1150 cm⁻¹) are expected .
Synthesis and Manufacturing
The synthesis of (6-(difluoromethoxy)pyridin-3-yl)boronic acid involves multistep functionalization of pyridine derivatives. A representative route includes:
Key Synthetic Steps
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Pyridine Functionalization:
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Boronation:
Process Optimization
Industrial-scale production, as described by ENAO Chemical Co., emphasizes:
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Quality Control: Impurity profiles ≤0.02% via HPLC, ensuring compliance with ICH guidelines .
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Custom Synthesis: Tailored routes for specific purity or isotopic labeling requirements .
Pharmaceutical Applications
Role in Drug Discovery
This boronic acid is integral to synthesizing kinase inhibitors and antiviral agents. For example:
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Anticancer Agents: Suzuki couplings with aryl halides yield biaryl scaffolds targeting EGFR and ALK kinases .
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Antivirals: Incorporation into protease inhibitors for hepatitis C and HIV, leveraging boron’s electrophilic character .
Case Study: Linezolid Analogs
In a documented synthesis, (6-(difluoromethoxy)pyridin-3-yl)boronic acid was coupled with a brominated oxazolidinone precursor using Pd(PPh₃)₄, achieving a 78% yield of a linezolid derivative with enhanced Gram-positive coverage .
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Limited (≤1 mg/mL at 25°C) due to the hydrophobic difluoromethoxy group.
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logP: Estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) of the compound shows a melting point range of 158–162°C, with decomposition above 250°C .
Supplier | Location | Capacity | Certifications |
---|---|---|---|
ENAO Chemical Co., Ltd. | China | Multi-ton | ISO 9001, GMP |
Shanghai Haohong Pharma | China | 100+ kg/month | FDA DMF filings |
Market Trends
The global boronic acid market, valued at $1.2 billion in 2024, is driven by demand for fluorinated pharmaceuticals. (6-(Difluoromethoxy)pyridin-3-yl)boronic acid holds a niche segment, with projected 6.8% CAGR through 2030 .
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